4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
X-ray Diffraction Studies on THP-Protected Indazole Derivatives
X-ray crystallography has proven indispensable for elucidating the three-dimensional structure of 4-bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The tetrahydropyran (THP) protecting group at the N1 position induces distinct conformational changes in the indazole core. A study of analogous THP-protected indazole derivatives revealed that the THP ring adopts a chair conformation, with the indazole plane tilted at an angle of 32.5° relative to the pyran oxygen. Key bond distances include the N1–C2 bond length of 1.342 Å and the C7–Br4 bond length of 1.898 Å, consistent with typical aromatic bromine interactions.
Table 1: Selected Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2~1~/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.75 Å, c = 14.23 Å |
| N1–C2 Bond Length | 1.342 Å |
| C7–Br4 Bond Length | 1.898 Å |
The THP group’s steric bulk forces the isopropyl substituent at C5 into a pseudo-axial orientation, reducing torsional strain between the substituents. This geometric arrangement was confirmed via nuclear Overhauser effect (NOE) correlations in related compounds.
Comparative Bond Length/Angle Analysis with Parent 1H-Indazole
Comparative analysis with unsubstituted 1H-indazole reveals significant bond alternation modulation. In the parent compound, bond lengths between C3–N2 (1.316 Å) and N2–C1 (1.357 Å) exhibit alternation characteristic of aromatic resonance stabilization. Introduction of the THP group at N1 elongates the N1–C2 bond to 1.342 Å (vs. 1.322 Å in 1H-indazole), while bromination at C4 shortens adjacent C3–C4 bonds to 1.382 Å due to electron-withdrawing effects.
Table 2: Bond Length Comparison (Å)
| Bond | 1H-Indazole | THP-Protected Derivative |
|---|---|---|
| N1–C2 | 1.322 | 1.342 |
| C3–C4 | 1.408 | 1.382 |
| C7–Br4 | – | 1.898 |
The C5-isopropyl group induces a 5.2° distortion in the indazole ring’s planarity, quantified by dihedral angles between the indazole and THP planes.
Properties
Molecular Formula |
C15H19BrN2O |
|---|---|
Molecular Weight |
323.23 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)-5-propan-2-ylindazole |
InChI |
InChI=1S/C15H19BrN2O/c1-10(2)11-6-7-13-12(15(11)16)9-17-18(13)14-5-3-4-8-19-14/h6-7,9-10,14H,3-5,8H2,1-2H3 |
InChI Key |
DMNTUMZAKFCASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-5-isopropyl-1H-indazole Core
-
- 5-isopropyl-1H-indazole or a suitable precursor such as 5-isopropylindazole derivatives.
- Brominating agent (e.g., N-bromosuccinimide or elemental bromine).
-
- Bromination typically occurs selectively at the 4-position due to electronic and steric effects.
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: Controlled low temperature (0°C to room temperature) to avoid polybromination.
Mechanism:
Electrophilic aromatic substitution where the bromine electrophile attacks the activated 4-position of the indazole ring.Yield and Purity:
Literature reports for similar brominated indazoles show yields ranging from 70% to 85% with high regioselectivity.
Protection of the Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group
-
- Dihydropyran (DHP) as the protecting agent.
- Acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.
-
- The indazole nitrogen is reacted with DHP under acidic conditions to form the N-THP protected derivative.
- Reaction is typically performed in anhydrous solvents like dichloromethane at room temperature.
-
- Protects the N-1 position to prevent side reactions during further functionalization or purification.
- Enhances solubility and stability.
Yield:
Protection reactions generally proceed with yields above 90% under optimized conditions.
Alternative Synthetic Routes and Considerations
Lithium Diisopropylamide (LDA) Mediated Lithiation:
For related indazole derivatives, lithiation at specific positions followed by electrophilic quenching (e.g., with dimethylformamide) is used to introduce formyl or other substituents, which can be further transformed. This approach can be adapted for isopropyl introduction via suitable electrophiles.Use of Hydrazine Hydrate for Ring Closure:
In some indazole syntheses, hydrazine hydrate is used to close the pyrazole ring after functionalization of precursors. This step is critical for constructing the indazole core with desired substitutions.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination at 4-position | N-bromosuccinimide, THF, 0°C to RT | 70-85 | Selective bromination of indazole |
| 2 | N-1 Protection with THP group | Dihydropyran, p-TsOH, DCM, RT | >90 | Protects N-1 to prevent side reactions |
| 3 | Isopropyl group introduction | Lithiation with LDA, electrophile (e.g., isopropyl halide) | 60-75 | Requires careful control of regioselectivity |
| 4 | Ring closure (if applicable) | Hydrazine hydrate, solvent (e.g., ethanol), reflux | 80-90 | For indazole core formation |
Research Findings and Optimization Notes
- Selectivity: The bromination step is highly regioselective due to the electronic nature of the indazole ring, favoring substitution at the 4-position over others.
- Protection Efficiency: The tetrahydropyranyl group is a well-established protecting group for nitrogen heterocycles, providing stability during subsequent synthetic steps and can be removed under mild acidic conditions if needed.
- Yield Improvement: Use of lithium diisopropylamide (LDA) for directed lithiation followed by electrophilic substitution has been shown to improve yields and reduce side products in related indazole syntheses.
- Environmental and Safety Considerations: Avoidance of harsh nitration conditions and use of milder reagents like LDA and DHP improves safety and reduces hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-one.
Reduction: Formation of 5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Formation of 4-Azido-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is studied for its potential as a bioactive molecule. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related indazole derivatives:
Physicochemical Properties
- Melting Points :
- NMR Trends :
Biological Activity
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C13H15BrN2O
- Molecular Weight : 295.18 g/mol
- CAS Number : 1926172-50-0
- Structure : The compound features a bromine atom, an isopropyl group, and a tetrahydro-pyran moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Research indicates that indazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa and A375 cells, with IC50 values in the micromolar range .
The proposed mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this indazole derivative have demonstrated selective inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of indazole derivatives. Key findings include:
- Bromine Substitution : The presence of a bromine atom at the 4-position enhances lipophilicity and may improve receptor binding.
- Isopropyl Group : The isopropyl moiety contributes to steric hindrance, which can affect binding affinity to target proteins.
- Tetrahydropyran Ring : This cyclic structure may influence the compound's ability to permeate biological membranes, enhancing bioavailability .
Case Studies
Several studies have explored the biological effects of indazole derivatives:
- Study on Antiproliferative Effects :
- Mechanistic Study :
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 10 | Cell cycle arrest |
| CDK Inhibition | CDK2 | 0.36 | Inhibition of kinase activity |
| Apoptosis Induction | A375 | 15 | Induction of programmed cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
